4-bromo-6-fluoroisoquinolin-1(2H)-one

Medicinal Chemistry Physicochemical Property Assessment Drug-likeness

Mono-halogenated isoquinolinone scaffolds restrict SAR diversification strategies, forcing researchers to use multiple building blocks. 4-Bromo-6-fluoroisoquinolin-1(2H)-one provides dual orthogonal reactive handles in a single intermediate: • C-4 Br: High-yielding Suzuki, Buchwald-Hartwig, or Stille couplings for lead diversification. • C-6 F: Metabolically stable site; further modifiable via SNAr chemistry if desired. • Consensus Log P 2.60, TPSA 32.86 Ų: Favorable cell permeability for phenotypic/target-based assays. Supplied at ≥95% purity; stored at 2-8°C; shipped ambient.

Molecular Formula C9H5BrFNO
Molecular Weight 242.047
CAS No. 1227607-99-9
Cat. No. B597698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-6-fluoroisoquinolin-1(2H)-one
CAS1227607-99-9
Molecular FormulaC9H5BrFNO
Molecular Weight242.047
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=CNC2=O)Br
InChIInChI=1S/C9H5BrFNO/c10-8-4-12-9(13)6-2-1-5(11)3-7(6)8/h1-4H,(H,12,13)
InChIKeyLLHQSKGXDXYXJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-fluoroisoquinolin-1(2H)-one Overview


4-Bromo-6-fluoroisoquinolin-1(2H)-one is a halogenated isoquinolin-1-one heterocycle (MF: C₉H₅BrFNO, MW: 242.05 g/mol), characterized by concurrent bromine substitution at the 4-position and fluorine substitution at the 6-position [1]. This dual halogenation pattern endows the scaffold with distinct physicochemical properties—a consensus Log P of 2.60, a topological polar surface area (TPSA) of 32.86 Ų, and the presence of both a hydrogen bond donor (N-H) and acceptor (C=O) functionalities—rendering it a strategic intermediate for structure-activity relationship (SAR) explorations and cross-coupling diversification in early-stage drug discovery .

Dual-halogen isoquinolinone scaffold for SAR diversification
Orthogonal C-4 (Br) and C-6 (F) handles support sequential functionalization
Predicted elevated lipophilicity (LogP 2.60) for cell-permeability studies

4-Bromo-6-fluoroisoquinolin-1(2H)-one vs. Generic Analogs


While the isoquinolin-1(2H)-one core is common, generic substitution with the non-halogenated parent (C₉H₇NO, MW: 145.16 g/mol), the mono-fluorinated analog (C₉H₆FNO, MW: 163.15 g/mol), or the mono-brominated analog (C₉H₆BrNO, MW: 224.05 g/mol) fails to replicate the specific physicochemical and reactivity profile of 4-bromo-6-fluoroisoquinolin-1(2H)-one [1]. The combination of a 4-bromo and a 6-fluoro substituent uniquely alters molecular properties critical for drug-likeness and synthetic utility: the electron-withdrawing fluorine atom at the 6-position modulates metabolic stability and electronic distribution, while the bromine atom at the 4-position provides a heavy atom for increased lipophilicity and a versatile handle for transition metal-catalyzed cross-coupling reactions . The table below directly compares the key differentiating physicochemical properties of 4-bromo-6-fluoroisoquinolin-1(2H)-one against its closest structural analogs .

Non-halogenated parent Lacks both halogen handles; LogP ~0.5 vs. 2.60 – may not support cross-coupling or lipophilicity-driven SAR.
6-Fluoro analog Missing C-4 bromine for robust cross-coupling; LogP 1.26 – reduced diversification potential.
4-Bromo analog Lacks C-6 fluorine; altered electronic profile and metabolic stability compared to the 4-bromo-6-fluoro system.

4-Bromo-6-fluoroisoquinolin-1(2H)-one Evidence


Lipophilicity Enhancement Over Analogs

The lipophilicity of 4-bromo-6-fluoroisoquinolin-1(2H)-one, a critical determinant of membrane permeability and ADME profile, is significantly elevated compared to its non-halogenated and mono-halogenated structural analogs. The compound exhibits a consensus Log P value of 2.60, derived from an average of five computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT) . This represents a substantial increase in lipophilicity relative to the 6-fluoro analog (LogP = 1.26) and the non-halogenated parent isoquinolin-1(2H)-one (LogP ≈ 0.5) .

Lipophilicity vs. Analogs
Cross-study comparable
Target: Consensus LogP 2.60
6-Fluoro analog: LogP 1.26
Parent isoquinolinone: LogP ~0.5
Supports membrane permeability profiling; notable increase over mono-halogenated or non-halogenated scaffolds.
Calculated consensus from five computational methods; experimental validation of permeability may be warranted.
Medicinal Chemistry Physicochemical Property Assessment Drug-likeness

Synthetic Versatility via Dual Halogens

4-Bromo-6-fluoroisoquinolin-1(2H)-one possesses two distinct halogen substituents, enabling orthogonal and sequential functionalization strategies not possible with mono-halogenated analogs. The C-4 bromine atom is highly reactive in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, allowing for the introduction of aryl, amino, or alkyl groups [1]. Concurrently, the C-6 fluorine atom is relatively inert under typical cross-coupling conditions, serving as a metabolically stable, electron-withdrawing group that can also participate in nucleophilic aromatic substitution (SNAr) reactions under more forcing conditions . The mono-brominated analog (4-bromoisoquinolin-1(2H)-one) lacks the C-6 fluorine atom, while the mono-fluorinated analog (6-fluoroisoquinolin-1(2H)-one) lacks a robust cross-coupling handle at C-4.

Orthogonal reactivity
Class-level inference
Two reactive handles (C-4 Br for cross-coupling; C-6 F for SNAr/metabolic stability).
Mono-halogenated analogs provide only one handle.
Enables sequential diversification strategies; may accelerate SAR library generation.
Based on general reactivity principles for halogenated heteroaromatics; specific yields depend on coupling partners.
Synthetic Chemistry Cross-coupling Reactions Scaffold Diversification

Predicted Aqueous Solubility Profile

The predicted aqueous solubility of 4-bromo-6-fluoroisoquinolin-1(2H)-one is quantified with an ESOL Log S value of -3.07, corresponding to an estimated solubility of 0.206 mg/mL (or 0.000853 mol/L) and classified as 'moderately soluble' . This represents a notable decrease in aqueous solubility compared to the non-halogenated parent isoquinolin-1(2H)-one, which is classified as 'soluble' with an ESOL Log S of approximately -1.50 and a solubility of roughly 3.7 mg/mL [1].

Solubility profile
Cross-study comparable
ESOL Log S: -3.07
~0.206 mg/mL (moderately soluble)
Informs DMSO stock preparation; ~18-fold lower solubility than parent isoquinolinone.
Predicted via ESOL method; experimental solubility may differ, especially in assay media.
Assay Development Physicochemical Property Assessment Formulation Science

4-Bromo-6-fluoroisoquinolin-1(2H)-one Research Scenarios


Hit-to-Lead Optimization with Orthogonal Diversification

For research programs seeking to rapidly explore chemical space around an isoquinolinone core, 4-bromo-6-fluoroisoquinolin-1(2H)-one is the preferred starting scaffold due to its dual halogen handles . The C-4 bromine enables high-yielding Suzuki, Buchwald-Hartwig, or Stille couplings for lead diversification, while the C-6 fluorine provides a metabolically stable site that can be further modified via SNAr chemistry if desired [1]. This orthogonal reactivity allows a single building block to generate diverse chemical libraries for structure-activity relationship (SAR) studies, a capability that mono-halogenated analogs cannot provide .

Cell-Based Target Engagement Assays

Due to its significantly higher predicted lipophilicity (consensus Log P = 2.60) compared to non-halogenated or mono-fluorinated isoquinolinone analogs, this compound is well-suited for phenotypic or target-based assays requiring effective cellular penetration . The elevated Log P suggests a favorable partition coefficient for crossing cell membranes to engage intracellular targets [1]. When procuring this compound for cell-based assays, researchers should note the predicted aqueous solubility of 0.206 mg/mL (ESOL method) to ensure the use of appropriate DMSO stock concentrations and prevent precipitation artifacts during assay preparation .

Chemoselective Functionalization Methodology

This compound serves as an excellent model substrate for developing and benchmarking new synthetic methodologies aimed at chemoselective or sequential functionalization of polyhalogenated heteroaromatics. Its structure presents a classic reactivity dichotomy: an activated C-Br bond adjacent to a nitrogen atom (C-4) is highly susceptible to oxidative addition by palladium(0) catalysts, while the C-F bond (C-6) on the benzenoid ring is comparatively robust . This inherent difference allows chemists to investigate and optimize reaction conditions for achieving high chemoselectivity in cross-coupling, a field of active interest in modern synthetic organic chemistry [1].

In Silico ADME Prediction Validation

4-Bromo-6-fluoroisoquinolin-1(2H)-one possesses a well-defined set of calculated physicochemical descriptors, including a consensus Log P of 2.60 and a topological polar surface area (TPSA) of 32.86 Ų, derived from multiple computational models . This makes it a valuable compound for validating and refining in silico ADME prediction algorithms. Its properties, particularly the significant difference in lipophilicity compared to its non-halogenated parent, provide a clear dataset for computational chemists and cheminformaticians to benchmark the accuracy of their predictive models for halogenated heterocycles [1].

Application
Selection Property
Validation Focus
SAR by orthogonal diversification
Dual halogen handles (C-4 Br, C-6 F)
Chemoselective cross-coupling efficiency; library scope
Cell permeability assessment
Consensus LogP 2.60, TPSA 32.86 Ų
Cellular uptake or PAMPA data; target engagement
Methodology development (chemoselective coupling)
Differentiated C-Br vs. C-F reactivity
Reaction condition screening; selectivity ratio
In silico ADME model validation
Well-characterized computed descriptors
Benchmarking prediction accuracy for halogenated heterocycles

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